Enprofylline

Beschreibung

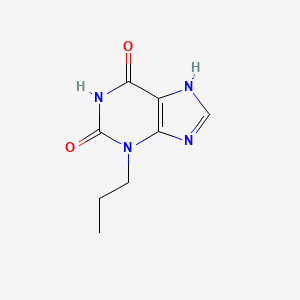

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-propyl-7H-purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O2/c1-2-3-12-6-5(9-4-10-6)7(13)11-8(12)14/h4H,2-3H2,1H3,(H,9,10)(H,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIQPXVQCUCHWDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C(=O)NC1=O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9045186 | |

| Record name | Enprofylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Enprofylline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014962 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>29.1 [ug/mL] (The mean of the results at pH 7.4), 5.68e+00 g/L | |

| Record name | SID855784 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Enprofylline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00824 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Enprofylline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014962 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

41078-02-8 | |

| Record name | Enprofylline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41078-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Enprofylline [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041078028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Enprofylline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00824 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Enprofylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Enprofylline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.166 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ENPROFYLLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DT7DT5E518 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Enprofylline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014962 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

287-289 °C, 287 - 289 °C | |

| Record name | Enprofylline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00824 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Enprofylline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014962 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Enprofylline's Mechanism of Action in Bronchial Smooth Muscle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enprofylline (3-propylxanthine) is a xanthine derivative recognized for its bronchodilatory effects in the management of obstructive airway diseases such as asthma. Unlike its predecessor, theophylline, this compound exhibits a distinct pharmacological profile, primarily acting as a competitive non-selective phosphodiesterase (PDE) inhibitor with minimal activity as an adenosine receptor antagonist[1]. This guide provides an in-depth exploration of the molecular mechanisms by which this compound induces relaxation of bronchial smooth muscle, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: Phosphodiesterase Inhibition

The principal mechanism underlying the bronchodilatory effect of this compound is the inhibition of phosphodiesterase enzymes within bronchial smooth muscle cells[1]. PDEs are crucial regulators of intracellular signaling, responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP). By inhibiting these enzymes, this compound leads to an accumulation of intracellular cAMP.

This compound acts as a competitive non-selective phosphodiesterase inhibitor[1]. In human airway smooth muscle, the predominant cAMP-hydrolyzing enzymes are from the PDE3 and PDE4 families. While specific IC50 values for this compound against these isoforms in bronchial smooth muscle are not extensively reported, its non-selective nature implies activity against both. DrugBank lists this compound as an inhibitor of PDE4A and PDE4B[2]. The increased levels of cAMP activate downstream signaling cascades that ultimately result in smooth muscle relaxation.

The cAMP-PKA Signaling Cascade

The elevation of intracellular cAMP initiates a signaling cascade predominantly mediated by Protein Kinase A (PKA). This cascade involves a series of phosphorylation events that modulate the activity of key proteins involved in the regulation of smooth muscle tone.

The key steps in this pathway are:

-

Activation of PKA: Increased cAMP levels lead to the binding of cAMP to the regulatory subunits of PKA, causing their dissociation from the catalytic subunits. This liberates the active catalytic subunits.

-

Phosphorylation of Target Proteins: The active PKA catalytic subunits then phosphorylate several downstream targets that promote smooth muscle relaxation. A critical target in this process is the myosin light chain phosphatase (MLCP).

-

Modulation of Myosin Light Chain Phosphatase (MLCP): PKA-mediated phosphorylation is thought to enhance the activity of MLCP. MLCP is responsible for dephosphorylating the regulatory light chain of myosin II (MLC20).

-

Reduced Myosin-Actin Interaction: The dephosphorylation of MLC20 reduces the activity of myosin ATPase and inhibits the cross-bridge cycling between myosin and actin filaments, leading to muscle relaxation.

This signaling pathway is visualized in the diagram below:

Quantitative Data

The following tables summarize the available quantitative data for this compound's activity.

Table 1: In Vitro Potency of this compound

| Parameter | Species/Tissue | Condition | Value | Reference |

| EC50 | Guinea Pig Trachea | Carbamylcholine-stimulated | 56 ± 9 µM | [3] |

| Relative Potency | Human Bronchioles | Carbachol-contracted | ~5 times more potent than theophylline | N/A |

Table 2: Inhibition of Neurally-Mediated Contractions

| Parameter | Species/Tissue | Response Inhibited | Value | Reference |

| EC50 | Guinea Pig Bronchi | Peptidergic Contraction | 9.6 ± 0.7 µM | N/A |

| EC50 | Guinea Pig Bronchi | Cholinergic Contraction | Not significantly affected | N/A |

Experimental Protocols

Isolated Tracheal/Bronchial Ring Preparation for Isometric Tension Measurement

This ex vivo method is fundamental for assessing the contractile and relaxant properties of airway smooth muscle in response to pharmacological agents.

Objective: To measure the isometric tension of isolated airway smooth muscle rings and to quantify the relaxant effect of this compound on pre-contracted tissue.

Materials:

-

Animal model (e.g., guinea pig, rat, or human tissue from surgical resection)

-

Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)

-

Carbogen gas (95% O2, 5% CO2)

-

Organ bath system with force-displacement transducers

-

Data acquisition system

-

Contractile agonist (e.g., carbachol, histamine)

-

This compound solutions of varying concentrations

Procedure:

-

Tissue Dissection: Euthanize the animal in accordance with ethical guidelines. Carefully dissect the trachea or bronchi and place them in ice-cold Krebs-Henseleit solution.

-

Ring Preparation: Under a dissecting microscope, remove adhering connective tissue and cut the airway into rings of approximately 2-4 mm in width.

-

Mounting: Suspend each ring between two stainless steel hooks in an organ bath filled with Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen. One hook is fixed, and the other is connected to a force-displacement transducer.

-

Equilibration and Tensioning: Allow the tissues to equilibrate for at least 60 minutes. During this period, gradually increase the resting tension to a predetermined optimal level (e.g., 1-1.5 g for guinea pig trachea) and wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.

-

Viability Check: Induce a contraction with a high concentration of KCl (e.g., 60 mM) to assess tissue viability. Wash the tissues and allow them to return to baseline.

-

Pre-contraction: Add a contractile agonist (e.g., carbachol at its EC70 concentration) to induce a stable, submaximal contraction.

-

This compound Administration: Once a stable plateau of contraction is achieved, add this compound in a cumulative, concentration-dependent manner.

-

Data Analysis: Record the changes in isometric tension. Express the relaxation induced by this compound as a percentage of the pre-contraction induced by the agonist. Calculate the EC50 value for this compound.

Measurement of Intracellular cAMP Levels

Objective: To quantify the change in intracellular cAMP concentration in bronchial smooth muscle cells following treatment with this compound.

Methodology Overview: Several methods can be employed, including:

-

Enzyme-Linked Immunosorbent Assay (ELISA): This is a common and relatively straightforward method. It involves cell lysis, followed by a competitive immunoassay where cAMP in the sample competes with a labeled cAMP for binding to a specific antibody.

-

Radioimmunoassay (RIA): Similar to ELISA but uses a radiolabeled cAMP.

-

Fluorescence Resonance Energy Transfer (FRET)-based biosensors: This advanced technique allows for real-time measurement of cAMP dynamics in living cells.

General Protocol for ELISA:

-

Cell Culture: Culture human or animal bronchial smooth muscle cells to near confluence.

-

Serum Starvation: To reduce basal cAMP levels, serum-starve the cells for a defined period (e.g., 24 hours).

-

Treatment: Treat the cells with this compound at various concentrations and for different time points. Include a positive control (e.g., forskolin, an adenylyl cyclase activator) and a vehicle control.

-

Cell Lysis: Lyse the cells using a lysis buffer provided with the cAMP assay kit.

-

Assay Performance: Perform the ELISA according to the manufacturer's instructions. This typically involves adding the cell lysates and standards to a microplate pre-coated with a cAMP-specific antibody, followed by the addition of a cAMP-enzyme conjugate.

-

Data Acquisition: After incubation and washing steps, add a substrate and measure the resulting colorimetric or fluorescent signal using a microplate reader.

-

Data Analysis: Generate a standard curve and determine the cAMP concentration in the samples.

Phosphodiesterase (PDE) Activity Assay

Objective: To determine the inhibitory effect of this compound on PDE activity in bronchial smooth muscle cell lysates.

Methodology Overview: PDE activity is typically measured by quantifying the conversion of cAMP to AMP.

General Protocol:

-

Tissue Homogenization: Homogenize bronchial smooth muscle tissue or lyse cultured cells in a suitable buffer to obtain a crude enzyme preparation.

-

Reaction Mixture: Prepare a reaction mixture containing a known amount of cAMP (substrate), the cell lysate, and varying concentrations of this compound or a vehicle control.

-

Incubation: Incubate the reaction mixture at 37°C for a specific period to allow for the enzymatic reaction to occur.

-

Reaction Termination: Stop the reaction, often by heat inactivation.

-

Quantification of AMP: Quantify the amount of AMP produced. This can be done using various methods, including high-performance liquid chromatography (HPLC) or by using a coupled enzyme assay where AMP is converted to other measurable products.

-

Data Analysis: Calculate the percentage of PDE inhibition at each this compound concentration and determine the IC50 value.

Conclusion

The bronchodilatory action of this compound in bronchial smooth muscle is primarily driven by its ability to inhibit phosphodiesterase enzymes, leading to an accumulation of intracellular cAMP. This, in turn, activates the PKA signaling pathway, which promotes muscle relaxation through the modulation of key regulatory proteins such as myosin light chain phosphatase. This mechanism, distinct from the adenosine receptor antagonism of other xanthines, underscores the importance of targeting the cAMP signaling pathway in the development of therapies for obstructive airway diseases. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other novel bronchodilators.

References

A Technical Guide to the Chemical Structure of Enprofylline

For Researchers, Scientists, and Drug Development Professionals

Enprofylline (3-propylxanthine) is a xanthine derivative developed for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Structurally related to other methylxanthines like theophylline and caffeine, it functions primarily as a potent bronchodilator.[1][3][4] Its mechanism of action is centered on the competitive, nonselective inhibition of phosphodiesterase enzymes, which distinguishes it from other xanthines that also exhibit significant adenosine receptor antagonism.[4] This guide provides an in-depth overview of its chemical structure, physicochemical properties, and mechanism of action.

Chemical Identity and Structure

This compound's core is a xanthine molecule, which is a purine base featuring two ketone groups at the C2 and C6 positions.[5][6] The key structural feature that defines this compound is the presence of a propyl group attached to the nitrogen atom at the N3 position of the purine ring.

Key Chemical Identifiers:

-

IUPAC Name: 3-propyl-7H-purine-2,6-dione[1]

References

- 1. This compound | C8H10N4O2 | CID 1676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | A2B receptor antagonist| phosphodiesterase inhibitor | CAS# 41078-02-8 | asthma | bronchodilator | xanthine analogue| InvivoChem [invivochem.com]

- 3. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Human Metabolome Database: Showing metabocard for this compound (HMDB0014962) [hmdb.ca]

- 7. This compound - Wikidata [wikidata.org]

Enprofylline as a Phosphodiesterase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enprofylline, a xanthine derivative, has been recognized for its bronchodilatory effects in the management of respiratory diseases such as asthma. Its primary mechanism of action involves the non-selective inhibition of phosphodiesterase (PDE) enzymes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This technical guide provides an in-depth overview of this compound as a PDE inhibitor, consolidating quantitative data on its inhibitory potency, detailing experimental protocols for its characterization, and visualizing key signaling pathways and experimental workflows.

Introduction

This compound (3-propylxanthine) is a synthetic xanthine derivative that shares structural similarities with theophylline and caffeine.[1] Unlike theophylline, this compound exhibits weak antagonism at adenosine receptors, which is thought to contribute to a more favorable side-effect profile.[2] The principal therapeutic action of this compound stems from its ability to competitively inhibit various phosphodiesterase (PDE) isoenzymes.[1][2] PDEs are a superfamily of enzymes that catalyze the hydrolysis of cyclic nucleotides, namely cAMP and cyclic guanosine monophosphate (cGMP), thereby regulating a wide array of cellular processes. By inhibiting PDE activity, this compound elevates intracellular cAMP concentrations, leading to the relaxation of airway smooth muscle and subsequent bronchodilation.[3] This guide delves into the technical aspects of this compound's function as a PDE inhibitor, providing valuable information for researchers and professionals in drug development.

Mechanism of Action: Inhibition of Phosphodiesterases

This compound exerts its pharmacological effects primarily through the competitive and non-selective inhibition of phosphodiesterase enzymes.[2] This inhibition leads to an accumulation of intracellular cyclic AMP (cAMP). The increased cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in the relaxation of bronchial smooth muscle and bronchodilation.[4][5]

dot

References

- 1. Effects of this compound and theophylline on purified human basophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C8H10N4O2 | CID 1676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. publications.ersnet.org [publications.ersnet.org]

- 5. The role of theophylline and phosphodiesterase4 isoenzyme inhibitors as anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacological Properties of 3-Propylxanthine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Propylxanthine, also known as enprofylline, is a xanthine derivative with significant pharmacological interest, primarily for its bronchodilatory effects in the treatment of respiratory diseases such as asthma. Unlike other methylxanthines like theophylline, 3-propylxanthine exhibits a distinct pharmacological profile characterized by potent phosphodiesterase (PDE) inhibition and weaker adenosine receptor antagonism. This guide provides a comprehensive overview of the pharmacological properties of 3-propylxanthine, including its mechanism of action, receptor and enzyme interaction data, pharmacokinetic profile, and key experimental methodologies.

Mechanism of Action

The primary mechanism of action of 3-propylxanthine involves two key molecular targets:

-

Phosphodiesterase (PDE) Inhibition: 3-Propylxanthine is a non-selective inhibitor of cyclic nucleotide phosphodiesterases, the enzymes responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDEs, 3-propylxanthine leads to an accumulation of intracellular cAMP in airway smooth muscle cells. This increase in cAMP activates protein kinase A (PKA), which in turn phosphorylates several downstream targets, leading to the relaxation of bronchial smooth muscle and subsequent bronchodilation.

-

Adenosine Receptor Antagonism: 3-Propylxanthine also acts as an antagonist at adenosine receptors, although with lower potency compared to its PDE inhibitory activity. It displays the highest affinity for the A2B receptor subtype. Adenosine is known to cause bronchoconstriction in asthmatic patients, and by blocking its receptors, 3-propylxanthine can contribute to its bronchodilatory and anti-inflammatory effects.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for the interaction of 3-propylxanthine with its molecular targets.

Table 1: Adenosine Receptor Binding Affinities of 3-Propylxanthine

| Receptor Subtype | Ki (μM) |

| A1 | 44 |

| A2A | 32 |

| A2B | 6.3 |

Data sourced from Cayman Chemical product information.

Table 2: Phosphodiesterase Inhibition Data for 3-Propylxanthine

| Enzyme/Tissue Source | Ki (μM) |

| cAMP Phosphodiesterase (General) | 42 |

Data sourced from Cayman Chemical product information.

Table 3: Pharmacokinetic Parameters of 3-Propylxanthine in Humans

| Parameter | Value | Population |

| Elimination Half-life | 1.9 hours | Healthy Volunteers |

| Total Body Clearance | 191.1 mL/kg/h | Healthy Volunteers |

| Volume of Distribution | 0.481 L/kg | Healthy Volunteers |

| Protein Binding | 49% | Healthy Volunteers |

Data sourced from a study in healthy volunteers.[1]

Table 4: Pharmacokinetic Parameters of 3-Propylxanthine in Rats

| Parameter | Non-pregnant | Pregnant (Day 20) |

| Volume of Distribution | Lower | Higher |

| Systemic Clearance | Higher | Lower |

| Plasma Protein Binding | Higher | Lower |

Data sourced from a study in Sprague-Dawley rats.[2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by 3-propylxanthine and a general workflow for its characterization.

Detailed Experimental Protocols

The following are representative protocols for the key experiments cited. Note that specific conditions may vary between laboratories.

Adenosine Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of 3-propylxanthine for adenosine receptor subtypes.

Materials:

-

Cell membranes expressing the human adenosine receptor of interest (A1, A2A, A2B).

-

Radioligand specific for the receptor subtype (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A/A2B).

-

3-Propylxanthine (test compound).

-

Non-specific binding control (e.g., a high concentration of a known non-selective adenosine receptor agonist like NECA).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2).

-

Glass fiber filters (e.g., GF/B).

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Prepare serial dilutions of 3-propylxanthine in assay buffer.

-

In a 96-well plate, add in the following order:

-

50 µL of assay buffer (for total binding) or non-specific binding control.

-

50 µL of the appropriate concentration of radioligand.

-

100 µL of the cell membrane preparation.

-

50 µL of the 3-propylxanthine dilution.

-

-

Incubate the plate at room temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding at each concentration of 3-propylxanthine by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of 3-propylxanthine that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition binding curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Phosphodiesterase (PDE) Inhibition Assay

Objective: To determine the inhibitory potency (Ki) of 3-propylxanthine against cAMP phosphodiesterase.

Materials:

-

Purified phosphodiesterase enzyme.

-

[3H]-cAMP (substrate).

-

3-Propylxanthine (test compound).

-

Snake venom (containing 5'-nucleotidase).

-

Anion-exchange resin (e.g., Dowex).

-

Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, containing 10 mM MgCl2).

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Prepare serial dilutions of 3-propylxanthine in assay buffer.

-

In reaction tubes, add in the following order:

-

Assay buffer.

-

The 3-propylxanthine dilution.

-

Purified PDE enzyme.

-

-

Pre-incubate the mixture for a short period (e.g., 10 minutes) at 37°C.

-

Initiate the reaction by adding [3H]-cAMP.

-

Incubate the reaction for a specific time (e.g., 20 minutes) at 37°C, ensuring the reaction is in the linear range.

-

Stop the reaction by boiling the tubes for 1 minute.

-

Cool the tubes and add snake venom to convert the [3H]-5'-AMP product to [3H]-adenosine.

-

Incubate for a further period (e.g., 10 minutes) at 37°C.

-

Add a slurry of the anion-exchange resin to bind the unreacted [3H]-cAMP.

-

Centrifuge the tubes to pellet the resin.

-

Take an aliquot of the supernatant (containing [3H]-adenosine) and add it to a scintillation vial with scintillation cocktail.

-

Count the radioactivity using a liquid scintillation counter.

-

Calculate the percentage of PDE inhibition at each concentration of 3-propylxanthine.

-

Determine the IC50 value by non-linear regression analysis.

-

Calculate the Ki value based on the substrate concentration and the Km of the enzyme for cAMP.

Synthesis of 3-Propylxanthine

Objective: To synthesize 3-propylxanthine from a uracil precursor.

General Reaction Scheme: A common route for the synthesis of N-substituted xanthines involves the alkylation of a suitable uracil derivative followed by nitrosation, reduction, and cyclization.

Materials:

-

6-Aminouracil

-

1-Bromopropane

-

Sodium ethoxide

-

Ethanol

-

Sodium nitrite

-

Sodium dithionite

-

Formic acid

Procedure (Illustrative):

-

N-propylation of 6-aminouracil: Dissolve 6-aminouracil in a solution of sodium ethoxide in ethanol. Add 1-bromopropane and reflux the mixture. The propyl group will be introduced at the N3 position.

-

Nitrosation: Treat the resulting 6-amino-3-propyluracil with sodium nitrite in an acidic medium (e.g., acetic acid) to introduce a nitroso group at the C5 position.

-

Reduction: Reduce the nitroso group of 5-nitroso-6-amino-3-propyluracil to an amino group using a reducing agent such as sodium dithionite. This yields 5,6-diamino-3-propyluracil.

-

Cyclization: React the 5,6-diamino-3-propyluracil with formic acid. This will lead to the formation of the imidazole ring, completing the xanthine core and yielding 3-propylxanthine.

-

Purification: The final product can be purified by recrystallization from a suitable solvent.

This is a generalized procedure, and specific reaction conditions, such as temperature, reaction time, and purification methods, would need to be optimized.[3]

Physiological Effects and Therapeutic Potential

3-Propylxanthine has been extensively studied for its effects on the respiratory system.

-

Bronchodilation: Clinical studies have demonstrated that 3-propylxanthine is an effective bronchodilator in patients with asthma and chronic obstructive pulmonary disease (COPD).[4][5][6][7][8][9] Its bronchodilatory effect is dose-dependent.[6]

-

Anti-inflammatory Effects: By inhibiting PDE4 (an isoform prevalent in inflammatory cells) and antagonizing adenosine receptors, 3-propylxanthine is thought to possess anti-inflammatory properties, which are beneficial in the context of asthma.

-

Cardiovascular Effects: At therapeutic doses, 3-propylxanthine generally has minor cardiovascular side effects compared to theophylline.[10]

-

Respiratory Stimulation: Unlike caffeine, 3-propylxanthine does not appear to block adenosine-induced respiratory stimulation, suggesting a different profile of central nervous system effects.[11]

The primary therapeutic application of 3-propylxanthine has been in the management of asthma.[4][6][9]

Conclusion

3-Propylxanthine is a pharmacologically active xanthine derivative with a dual mechanism of action involving non-selective phosphodiesterase inhibition and adenosine receptor antagonism. Its potent bronchodilatory effects have established its role in the treatment of obstructive airway diseases. The detailed pharmacological and pharmacokinetic data presented in this guide provide a valuable resource for researchers and clinicians interested in the therapeutic potential and molecular interactions of this compound. Further research to fully elucidate its selectivity profile across all PDE isoforms and to explore its potential in other therapeutic areas is warranted.

References

- 1. This compound: pharmacokinetics and comparison with theophylline of acute effects on bronchial reactivity in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and renal handling of this compound in pregnant rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advances in the Synthesis of Xanthines: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound in chronic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of this compound, a xanthine lacking adenosine receptor antagonism, in patients with chronic obstructive lung disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A placebo-controlled dose-response study of this compound in the maintenance therapy of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Additive bronchodilator effects of terbutaline and this compound in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Efficacy of this compound in acute airway obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Long-term xanthine therapy of asthma. This compound and theophylline compared. International this compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cardiopulmonary effects of this compound. A xanthine with weak adenosine receptor antagonism in patients with severe chronic lung disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Respiratory stimulant effects of adenosine in man after caffeine and this compound - PMC [pmc.ncbi.nlm.nih.gov]

Enprofylline's Limited Adenosine Receptor Antagonism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enprofylline (3-propylxanthine) is a xanthine derivative recognized for its bronchodilator properties, making it a compound of interest in the management of obstructive airway diseases such as asthma.[1] Unlike its more traditional counterparts, theophylline and caffeine, this compound exhibits a pharmacological profile distinguished by its significantly limited antagonism of adenosine receptors.[2] This characteristic has prompted extensive research to delineate its precise mechanism of action, suggesting that its therapeutic effects are primarily mediated through other pathways, such as non-selective inhibition of phosphodiesterase (PDE).[1][3] This technical guide provides an in-depth exploration of this compound's interaction with adenosine receptors, presenting comparative quantitative data, detailed experimental methodologies, and visual representations of the pertinent signaling pathways.

Core Mechanism of Action: A Comparative Overview

This compound, a synthetic dimethylxanthine, is structurally related to theophylline and caffeine.[4] Its primary mechanism of action is the inhibition of phosphodiesterase enzymes, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), resulting in the relaxation of bronchial smooth muscle.[4][5] This is in contrast to theophylline and caffeine, which, at clinically relevant concentrations, also act as antagonists at all four subtypes of adenosine receptors (A1, A2A, A2B, and A3).[4][6] The negligible adenosine receptor antagonism of this compound is a key feature that distinguishes it from other methylxanthines and is believed to account for its different side-effect profile, notably the absence of central nervous system stimulant effects like restlessness and tremor that are commonly associated with theophylline.[7]

Quantitative Analysis of Adenosine Receptor Binding Affinities

The following tables summarize the binding affinities (Ki values) of this compound, theophylline, and caffeine for the four adenosine receptor subtypes. The data has been compiled from various radioligand binding studies to provide a comparative perspective. It is important to note that variations in experimental conditions can influence these values.

Table 1: this compound Binding Affinity (Ki) for Adenosine Receptors

| Adenosine Receptor Subtype | Ki (µM) |

| A1 | 32 - 45[8] |

| A2A | 130[8] |

| A2B | 7[9] |

| A3 | Data not available |

Table 2: Theophylline Binding Affinity (Ki/IC50) for Adenosine Receptors

| Adenosine Receptor Subtype | Ki/IC50 (µM) |

| A1 | ~14 - 30[10][11] |

| A2A | ~14 - 20[10][11] |

| A2B | ~7[9] |

| A3 | Weak antagonist[6] |

Table 3: Caffeine Binding Affinity (Ki/IC50) for Adenosine Receptors

| Adenosine Receptor Subtype | Ki/IC50 (µM) |

| A1 | ~90 - 110[10] |

| A2A | ~80[10] |

| A2B | Similar to A1/A2A[12] |

| A3 | Low affinity[12] |

Experimental Protocols

The determination of the binding affinities and functional antagonism of compounds like this compound at adenosine receptors involves sophisticated experimental techniques. Below are detailed methodologies for two key assays.

Radioligand Binding Assay

This assay is employed to determine the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to that receptor with high affinity.

Objective: To determine the Ki of this compound for adenosine receptor subtypes.

Materials:

-

Cell membranes expressing the specific human adenosine receptor subtype (A1, A2A, A2B, or A3).

-

Radioligands:

-

This compound solutions of varying concentrations.

-

Assay Buffer: Typically 50 mM Tris-HCl (pH 7.4) containing MgCl2 and adenosine deaminase (to remove endogenous adenosine).[13]

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Cell membranes expressing the receptor of interest are prepared through homogenization and centrifugation.

-

Incubation: A fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound) are incubated with the cell membranes in the assay buffer.

-

Equilibrium: The mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.[13]

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Adenylyl Cyclase Functional Assay

This assay measures the functional consequence of receptor activation or inhibition by quantifying the production of the second messenger, cyclic AMP (cAMP).

Objective: To assess the antagonistic effect of this compound on adenosine receptor-mediated adenylyl cyclase activity.

Materials:

-

Intact cells or cell membranes expressing the adenosine receptor subtype of interest.

-

Adenosine receptor agonist (e.g., NECA for A2 receptors, R-PIA for A1 receptors).[8]

-

This compound solutions of varying concentrations.

-

ATP (substrate for adenylyl cyclase).

-

cAMP assay kit (e.g., ELISA-based or radioimmunoassay).

Procedure:

-

Cell/Membrane Preparation: Prepare cells or membranes expressing the target receptor.

-

Pre-incubation: The cells/membranes are pre-incubated with varying concentrations of this compound.

-

Stimulation: The adenylyl cyclase reaction is initiated by adding a fixed concentration of the adenosine receptor agonist in the presence of ATP.

-

Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C).

-

Termination: The reaction is stopped, typically by adding a solution like EDTA and boiling.

-

cAMP Quantification: The amount of cAMP produced is measured using a suitable assay kit.

-

Data Analysis: The ability of this compound to inhibit the agonist-stimulated cAMP production is determined. The concentration of this compound that causes a 50% inhibition of the maximal agonist response (IC50) is calculated. This provides a measure of the functional antagonism of this compound.

Signaling Pathways and Visualizations

Adenosine receptors are G-protein coupled receptors (GPCRs) that modulate the activity of adenylyl cyclase, thereby influencing intracellular cAMP levels.

-

A1 and A3 Receptors: These are typically coupled to Gi/o proteins. Upon activation, they inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP.

-

A2A and A2B Receptors: These are coupled to Gs proteins. Their activation stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP.

Below are Graphviz diagrams illustrating these signaling pathways and a conceptual workflow for a radioligand binding assay.

Caption: Signaling pathway of A1 and A3 adenosine receptors.

Caption: Signaling pathway of A2A and A2B adenosine receptors.

Caption: Experimental workflow for a radioligand binding assay.

Conclusion

References

- 1. Adenosine receptors and behavioral actions of methylxanthines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. revvity.com [revvity.com]

- 3. Effects of this compound and theophylline on purified human basophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Using caffeine and other adenosine receptor antagonists and agonists as therapeutic tools against neurodegenerative diseases: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C8H10N4O2 | CID 1676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of this compound on A1 and A2 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. qdcxjkg.com [qdcxjkg.com]

- 9. Subclasses of adenosine receptors in the central nervous system: interaction with caffeine and related methylxanthines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. article.imrpress.com [article.imrpress.com]

- 12. Assay in Summary_ki [bindingdb.org]

- 13. 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)--a selective high affinity antagonist radioligand for A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. kirj.ee [kirj.ee]

Enprofylline: A Technical Guide for Asthma and COPD Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enprofylline (3-propylxanthine) is a xanthine derivative that has been investigated for the treatment of obstructive airway diseases, primarily asthma and Chronic Obstructive Pulmonary Disease (COPD).[1][2] Structurally related to theophylline, this compound exhibits a distinct pharmacological profile, characterized by potent bronchodilator effects attributed primarily to non-selective phosphodiesterase (PDE) inhibition, with comparatively little activity as a non-selective adenosine receptor antagonist.[1][3] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, pharmacokinetics, and clinical research findings. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of respiratory therapeutics. The guide includes a compilation of quantitative data from various studies, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of phosphodiesterase enzymes, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2][4][5] This increase in cAMP in airway smooth muscle cells results in relaxation and subsequent bronchodilation.[6] Unlike theophylline, this compound is considered to have weak antagonistic effects on adenosine receptors, which is thought to contribute to its different side-effect profile.[1][3]

Phosphodiesterase (PDE) Inhibition

This compound acts as a competitive non-selective phosphodiesterase inhibitor.[1] By inhibiting PDEs, particularly PDE3 and PDE4, which are expressed in airway smooth muscle and inflammatory cells, this compound prevents the breakdown of cAMP. The resulting increase in cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates several downstream targets, leading to smooth muscle relaxation and reduced inflammation.

Adenosine Receptor Antagonism

While this compound does exhibit some activity at adenosine receptors, it is significantly less potent in this regard compared to theophylline.[1] Some studies suggest it is nearly equipotent as an antagonist at A1 and A2 adenosine receptors, though its clinical effects are thought to be largely independent of this mechanism.[7][8] It has been shown to be a selective antagonist of the A2B receptor.[9]

Signaling Pathways

The signaling pathways affected by this compound are central to its therapeutic effects. The diagrams below, generated using the DOT language, illustrate these pathways.

References

- 1. This compound pharmacokinetics in children with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C8H10N4O2 | CID 1676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Pharmacokinetics of this compound administered intravenously and as a sustained-release tablet at steady state in children with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. This compound in chronic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparison of oral this compound and theophylline in asthmatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of this compound on A1 and A2 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The role of adenosine receptors in the action of theophylline on human peripheral blood mononuclear cells from healthy and asthmatic subjects - PMC [pmc.ncbi.nlm.nih.gov]

Enprofylline: A Technical Whitepaper on Potential Therapeutic Applications

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: Enprofylline (3-propylxanthine) is a xanthine derivative with a distinct pharmacological profile compared to its predecessor, theophylline. Developed to retain the bronchodilatory effects of methylxanthines while minimizing adenosine receptor-mediated side effects, this compound's primary mechanism of action is the competitive nonselective inhibition of phosphodiesterase (PDE) enzymes.[1][2] This activity leads to increased intracellular concentrations of cyclic adenosine monophosphate (cAMP), resulting in smooth muscle relaxation and anti-inflammatory effects.[3][4][5] While its principal application has been investigated in the context of respiratory diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD)[1][4], its unique properties suggest potential utility in other areas, including cerebrovascular insufficiency, sickle cell disease, and diabetic neuropathy.[3][4][5][6] This document provides an in-depth technical overview of this compound, summarizing its mechanism of action, pharmacokinetic and pharmacodynamic data, clinical evidence, and detailed experimental methodologies.

Mechanism of Action

This compound exerts its therapeutic effects primarily through the inhibition of phosphodiesterase enzymes, with a notably lower affinity for adenosine receptors compared to theophylline.[1][7] This distinction is critical as it uncouples the desired bronchodilatory effects from the adverse effects associated with adenosine antagonism, such as central nervous system stimulation and diuresis.[7]

Phosphodiesterase (PDE) Inhibition

This compound acts as a competitive, non-selective inhibitor of PDE isoenzymes, particularly PDE3 and PDE4, which are prevalent in airway smooth muscle and inflammatory cells.[1][8] By inhibiting PDE, this compound prevents the degradation of cAMP to adenosine monophosphate (AMP). The resulting accumulation of intracellular cAMP activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets that mediate smooth muscle relaxation (bronchodilation) and suppress the activity of inflammatory cells like mast cells and basophils.[3][9]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | TargetMol [targetmol.com]

- 3. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 4. This compound | C8H10N4O2 | CID 1676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | A2B receptor antagonist| phosphodiesterase inhibitor | CAS# 41078-02-8 | asthma | bronchodilator | xanthine analogue| InvivoChem [invivochem.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Effects of this compound and theophylline may show the role of adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A narrative review of theophylline: is there still a place for an old friend? - Scurek - Journal of Thoracic Disease [jtd.amegroups.org]

- 9. Effects of this compound and theophylline on purified human basophils - PubMed [pubmed.ncbi.nlm.nih.gov]

Enprofylline's Potential in Non-Respiratory Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enprofylline, a xanthine derivative primarily known for its bronchodilator effects in respiratory diseases, exhibits a pharmacological profile that suggests potential therapeutic applications in a range of non-respiratory conditions. This technical guide explores the mechanistic underpinnings of this compound's action beyond the airways, focusing on its role as a phosphodiesterase (PDE) inhibitor and its subsequent effects on cellular signaling, blood rheology, and neuronal function. While clinical data in non-respiratory indications are limited, this document synthesizes available preclinical and in vitro evidence, alongside comparative data from related compounds, to provide a comprehensive overview for researchers and drug development professionals interested in the broader therapeutic potential of this compound.

Core Mechanism of Action: Phosphodiesterase Inhibition

This compound's primary mechanism of action is the competitive non-selective inhibition of phosphodiesterase (PDE) enzymes.[1][2] PDEs are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), crucial second messengers in numerous signaling pathways. By inhibiting PDEs, this compound leads to an accumulation of intracellular cAMP, which in turn activates protein kinase A (PKA) and modulates various downstream cellular functions. This core mechanism is central to its effects in both respiratory and non-respiratory systems.

Signaling Pathway of this compound's Action

Potential Applications in Non-Respiratory Conditions

This compound has been investigated or proposed for use in several non-respiratory conditions, primarily leveraging its effects on blood flow and neuronal function.[3][4]

Cerebrovascular Insufficiency

Rationale: Conditions characterized by reduced cerebral blood flow could potentially benefit from this compound's vasodilatory and hemorheological properties. The increase in intracellular cAMP in vascular smooth muscle cells leads to relaxation and vasodilation. Furthermore, improved red blood cell deformability and reduced blood viscosity could enhance microcirculation.

Preclinical and Analogous Compound Data: While direct clinical trial data for this compound in cerebrovascular insufficiency is lacking, studies on the related xanthine derivative, pentoxifylline, have demonstrated an increase in cerebral blood flow in patients with chronic cerebrovascular disease.[5][6]

Experimental Workflow for Assessing Cerebral Blood Flow:

Sickle Cell Disease

Rationale: The pathophysiology of sickle cell disease involves decreased red blood cell deformability, leading to vaso-occlusive crises and impaired microcirculation. This compound's ability to inhibit erythrocyte PDE and increase cAMP can lead to a more deformable red blood cell membrane, potentially reducing the incidence of sickling and improving blood flow.[4]

Diabetic Neuropathy

Rationale: Diabetic neuropathy is a common complication of diabetes, and its pathophysiology is thought to involve neuronal damage and inflammation. Preclinical evidence suggests that this compound may have neuroprotective effects.

In Vitro Data: In a study on cultured motor neurons, this compound was found to protect against excitotoxic challenge, suggesting a potential neuroprotective role.[9]

Animal Models: Animal models of diabetic neuropathy, such as streptozotocin-induced diabetic rats, can be utilized to investigate the potential therapeutic effects of this compound on nerve function and pain.[10][11]

Effects on Hematological Parameters

A key aspect of this compound's potential in non-respiratory conditions lies in its influence on blood rheology.

Erythrocyte Deformability

This compound inhibits phosphodiesterase in erythrocytes, leading to an increase in cAMP. This is thought to make the erythrocyte membrane more resistant to deformity.[4]

Experimental Protocol for Erythrocyte Deformability Measurement:

A common method to assess erythrocyte deformability is through filtration techniques.

-

Blood Sample Collection: Whole blood is collected in tubes containing an anticoagulant (e.g., EDTA).

-

Leukocyte and Platelet Removal: The blood is filtered through a cellulose column to remove white blood cells and platelets, which can interfere with the measurement.

-

Red Blood Cell Suspension: The purified red blood cells are suspended in a buffer solution (e.g., PBS) to a specific hematocrit.

-

Filtration: The red blood cell suspension is passed through a filter with a defined pore size (e.g., 5 µm) under a constant negative pressure.

-

Measurement: The time taken for a specific volume of the suspension to pass through the filter is measured. A shorter filtration time indicates greater erythrocyte deformability.

-

Data Analysis: The results are often expressed as a red cell transit time or a deformability index.

General Workflow for Erythrocyte Deformability Assay:

Blood Viscosity

This compound may also decrease blood viscosity by reducing plasma fibrinogen concentrations and increasing fibrinolytic activity.[4]

Platelet Aggregation

In vitro studies have shown that this compound can inhibit platelet aggregation induced by ADP, with a greater potency than theophylline.[12] At lower, more therapeutically relevant concentrations, this compound was found to enhance the anti-aggregatory effect of adenosine.[12]

Table 1: In Vitro Effects of this compound on Platelet Aggregation

| Parameter | This compound Concentration | Theophylline Concentration | Observation | Reference |

| ADP-induced Platelet Aggregation Inhibition | More potent than theophylline | > 280 µM | Concentration-dependent inhibition. | [12] |

| Interaction with Adenosine | 21 µM | 110 µM | Enforced the inhibitory effect of adenosine (4 µM). | [12] |

Quantitative Data from Preclinical and Analogous Compound Studies

The following tables summarize the limited quantitative data available for this compound and the more extensive data for the related compound, pentoxifylline, in non-respiratory applications.

Table 2: In Vitro Inhibition of Phosphodiesterase by this compound

| Tissue/Cell Type | PDE Inhibition (Ki value) | Reference |

| Human Platelets | 15 µM | [1] |

| Guinea-Pig Lung | 130 µM | [1] |

| Rat Fat Cells | 110 µM | [1] |

Table 3: Effects of Pentoxifylline on Intermittent Claudication (Analogous Compound Data)

| Study Outcome | Pentoxifylline Treatment | Placebo | p-value | Reference |

| Improvement in Initial Claudication Distance | +68% from baseline | +12% from baseline | 0.012 | [13] |

| Improvement in Minimum Distance Walked | +49% from baseline | +3% from baseline | 0.019 | [13] |

| Improvement in Pain-Free Walking Distance (meta-analysis) | +21.0 m (95% CI: 0.7, 41.3) | - | Statistically significant | [14] |

| Improvement in Total Walking Distance (meta-analysis) | +43.8 m (95% CI: 14.1, 73.6) | - | Statistically significant | [14] |

Table 4: Effects of Pentoxifylline on Cerebral Blood Flow (Analogous Compound Data)

| Treatment | Change in Global Cerebral Blood Flow | Change in Regional Cerebral Blood Flow (lowest baseline) | Reference |

| Pentoxifylline (800 mg) | Significant increase (p = 0.017) | Significant increase (p = 0.010) | [5] |

| Pentoxifylline (400 mg) | No significant increase (p = 0.29) | Significant increase (p = 0.038) | [5] |

Conclusion and Future Directions

This compound's established mechanism as a phosphodiesterase inhibitor provides a strong scientific rationale for its investigation in a variety of non-respiratory conditions, including cerebrovascular insufficiency, sickle cell disease, and diabetic neuropathy. The available preclinical and in vitro data, particularly regarding its effects on blood rheology and neuronal protection, are promising. However, the lack of robust clinical trial data for these indications represents a significant knowledge gap.

Future research should focus on:

-

Preclinical studies in relevant animal models: Investigating the efficacy of this compound in animal models of cerebrovascular disease, sickle cell disease, and diabetic neuropathy is crucial to validate the mechanistic rationale.

-

Well-designed clinical trials: Rigorous, placebo-controlled clinical trials are necessary to establish the safety and efficacy of this compound in these patient populations.

-

Dose-ranging studies: Determining the optimal therapeutic dose of this compound for non-respiratory conditions is essential.

-

Biomarker development: Identifying and validating biomarkers to monitor the therapeutic effects of this compound on blood rheology and neuronal function would be highly beneficial.

References

- 1. Effects of this compound on A1 and A2 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of this compound and theophylline on purified human basophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C8H10N4O2 | CID 1676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Pentoxifylline increases cerebral blood flow in patients with cerebrovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of pentoxifylline on platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Endothelin receptor antagonism prevents hypoxia-induced mortality and morbidity in a mouse model of sickle-cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Transgenic animal models of sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A neuroprotective effect of pentoxifylline in rats with diabetic neuropathy: Mitigation of inflammatory and vascular alterations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vivo model of Peripheral neuropathy - Diabetes induced neuropathy - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]

- 11. Animal models and biomarkers of neuropathy in diabetic rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects on aggregation of human platelets of two xanthines and their interactions with adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of pentoxifylline on severe intermittent claudication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Investigating Enprofylline in Sickle Cell Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sickle cell disease (SCD) is a monogenic disorder characterized by the polymerization of sickle hemoglobin (HbS) under deoxygenated conditions, leading to red blood cell (RBC) sickling, reduced deformability, vaso-occlusion, and chronic hemolysis. Enprofylline, a xanthine derivative, has been identified as a potential therapeutic agent for SCD.[1][2] This technical guide provides an in-depth overview of the proposed mechanisms of action of this compound in the context of SCD, drawing upon experimental data from related compounds that share its therapeutic pathways. The guide details relevant experimental protocols and presents quantitative data in a structured format to facilitate analysis and future research.

Introduction to this compound

This compound (3-propylxanthine) is a synthetic dimethylxanthine derivative.[1] While primarily known for its use as a bronchodilator in asthma, its application in the management of sickle cell disease has been suggested.[1][2] The therapeutic rationale for this compound in SCD is based on its dual mechanism of action: inhibition of phosphodiesterase (PDE) and antagonism of the adenosine A2B receptor (A2BR).[1]

Proposed Mechanisms of Action in Sickle Cell Disease

Phosphodiesterase Inhibition and Erythrocyte Deformability

This compound inhibits erythrocyte phosphodiesterase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1][2] Elevated cAMP levels are hypothesized to enhance the resistance of the erythrocyte membrane to deformity.[1] This is a critical factor in SCD, as the sickling process drastically reduces RBC deformability, contributing to the obstruction of microcirculation.[3]

This protocol is adapted from studies on non-selective PDE inhibitors in sickle cell disease.[3][4]

-

Blood Sample Collection: Whole blood is collected from SCD patients (HbSS genotype) into heparinized tubes.

-

Red Blood Cell Isolation: RBCs are isolated by centrifugation and washed three times in a physiological buffer.

-

Incubation with PDE Inhibitor: A suspension of RBCs is incubated with varying concentrations of the PDE inhibitor (e.g., pentoxifylline) or a vehicle control for a specified period at 37°C.

-

Deformability Measurement: RBC deformability is assessed using an ektacytometer (e.g., LORRCA). The instrument measures the elongation index (EI) of RBCs subjected to a range of shear stresses.

-

Data Analysis: The EI is plotted against shear stress to generate a deformability curve. Key parameters such as maximum elongation index (EImax) and the shear stress required for half-maximal deformation (SS1/2) are calculated.

The following table summarizes the effects of pentoxifylline on sickle RBC deformability from a published study.[4]

| Parameter | Control (Vehicle) | Pentoxifylline | Percentage Change |

| Elongation Index (EI) at 1.08 Pa | Value not specified | Increased | +5.5% (before shear stress) |

| Elongation Index (EI) at 7.34 Pa | Value not specified | Increased | +4.7% (after shear stress) |

| SS1/2 (Pa) | Value not specified | Decreased | Significant Decrease |

| EImax | Value not specified | No significant change | - |

Note: This data is from a study on pentoxifylline and is presented here as a surrogate for the potential effects of this compound.

Adenosine A2B Receptor Antagonism

Elevated levels of adenosine have been observed in the blood of individuals with SCD.[5] Adenosine signaling, particularly through the A2B receptor on erythrocytes, has been shown to be detrimental.[6] Activation of the A2BR leads to an increase in 2,3-diphosphoglycerate (2,3-DPG), a metabolite that decreases the oxygen affinity of hemoglobin.[7][8][9] This reduction in oxygen affinity promotes the deoxygenated state of HbS, thereby facilitating polymerization and sickling.[5][10]

This compound acts as an antagonist of the adenosine A2B receptor.[1] By blocking this receptor, this compound is expected to prevent the adenosine-mediated increase in 2,3-DPG, thus maintaining a higher oxygen affinity of HbS and reducing the propensity for sickling.

Adenosine A2B Receptor Signaling in Erythrocytes.

In Vivo Models for a Preclinical Investigation

Preclinical evaluation of this compound in SCD would necessitate the use of appropriate animal models that recapitulate the human pathophysiology of the disease. The Townes and Berkeley mouse models are two such established transgenic models.[11][12]

-

Townes Mouse Model: This model expresses only human hemoglobin, including HbS and fetal hemoglobin (HbF), and lacks mouse hemoglobin.[13][14] These mice exhibit many of the key features of human SCD, including sickling of red blood cells, hemolytic anemia, and organ damage.[11]

-

Berkeley Mouse Model: This is another transgenic model that expresses human sickle hemoglobin and demonstrates a severe SCD phenotype.[12]

This protocol is based on studies of other small molecules in the Townes mouse model.[15][16][17][18]

-

Animal Model: Utilize Townes SCD mice (e.g., hα/hα::βS/βS).

-

Drug Administration: Administer this compound orally or via injection at various doses for a specified duration (e.g., 30 days). A control group should receive a vehicle.

-

Blood Collection and Analysis: Collect peripheral blood at baseline and at the end of the treatment period. Analyze for:

-

Vaso-occlusion Assessment: Employ techniques such as dorsal skin-fold chambers to visualize and quantify microvascular occlusion under hypoxic challenge.[16][17]

-

Organ Histopathology: At the end of the study, harvest organs (e.g., spleen, liver, kidneys) for histopathological analysis to assess for signs of SCD-related damage.

The following table presents data from a study on the PDE9 inhibitor IMR-687, which, like this compound, is a PDE inhibitor, though of a different subtype. This data illustrates the potential therapeutic outcomes that could be investigated for this compound.[16][17]

| Parameter | Vehicle Control | IMR-687 (30 mg/kg) | Hydroxyurea (100 mg/kg) |

| % Fetal Hemoglobin-positive cells | 8.4% | Significantly Increased | 18% (not significant) |

| % Sickled RBCs | 56% | Significantly Decreased | 49% |

| White Blood Cell Count (x10^9/L) | Elevated | Reduced | Reduced |

| Microvessel Occlusion | Present under hypoxia | Reduced | Reduced |

Note: This data is from a study on the PDE9 inhibitor IMR-687 and is presented for illustrative purposes.

Experimental Workflows

The following diagrams illustrate the logical flow of in vitro and in vivo experimental investigations for this compound in SCD models.

In Vitro Experimental Workflow.

In Vivo Experimental Workflow.

Conclusion and Future Directions

This compound presents a promising, multi-faceted therapeutic approach for sickle cell disease through its dual action as a phosphodiesterase inhibitor and an adenosine A2B receptor antagonist. While direct experimental validation in SCD models is currently lacking in the literature, the well-documented effects of other compounds in these drug classes provide a strong rationale for its investigation. Future research should focus on conducting rigorous in vitro and in vivo studies, as outlined in this guide, to quantify the efficacy of this compound in improving red blood cell health, reducing sickling, and mitigating the downstream pathological consequences of SCD. Such studies will be crucial in determining the clinical potential of this compound as a novel treatment for this debilitating disease.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound | C8H10N4O2 | CID 1676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Frontiers | A preliminary study of phosphodiesterases and adenylyl cyclase signaling pathway on red blood cell deformability of sickle cell patients [frontiersin.org]

- 4. A preliminary study of phosphodiesterases and adenylyl cyclase signaling pathway on red blood cell deformability of sickle cell patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Detrimental effects of adenosine signaling in sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Role of Adenosine Signaling in Sickle Cell Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. In silico development of adenosine A2B receptor antagonists for sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. ashpublications.org [ashpublications.org]

- 11. Mouse models of sickle cell disease: Imperfect and yet very informative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. In vivo HSC prime editing rescues sickle cell disease in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 15. A novel, highly potent and selective phosphodiesterase-9 inhibitor for the treatment of sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A novel, highly potent and selective phosphodiesterase-9 inhibitor for the treatment of sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A novel, highly potent and selective phosphodiesterase-9 inhibitor for the treatment of sickle cell disease | Haematologica [haematologica.org]

- 18. researchgate.net [researchgate.net]

Enprofylline in Diabetic Neuropathy: A Technical Whitepaper for Researchers

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the available pharmacological data on enprofylline and its potential relevance to diabetic neuropathy. It is intended for research and informational purposes only. Currently, there is a notable absence of dedicated preclinical or clinical studies specifically investigating the efficacy and mechanisms of this compound in the context of diabetic neuropathy. Therefore, the experimental protocols and signaling pathways described herein are largely hypothetical, based on the known pharmacology of this compound and the established pathophysiology of diabetic neuropathy.

Introduction: The Unmet Need in Diabetic Neuropathy

Diabetic neuropathy remains one of the most common and debilitating complications of diabetes, affecting a significant portion of patients and leading to chronic pain, sensory loss, and an increased risk of foot ulcers and amputations. The complex pathophysiology, involving metabolic and vascular disturbances, oxidative stress, and neuroinflammation, presents a formidable challenge for effective therapeutic intervention. Current treatments primarily focus on symptomatic relief and often have limited efficacy and significant side effects. This landscape necessitates the exploration of novel therapeutic agents with multifaceted mechanisms of action.

This compound, a xanthine derivative, has been noted for its potential use in diabetic neuropathy.[1][2][3][4] Its dual action as a phosphodiesterase (PDE) inhibitor and an adenosine receptor antagonist positions it as an intriguing candidate for addressing the complex pathology of diabetic nerve damage.[1][2] This technical guide provides a comprehensive overview of the theoretical role of this compound in diabetic neuropathy, detailing its potential mechanisms, and proposing experimental frameworks for its investigation.

Pharmacological Profile of this compound

This compound is a synthetic xanthine derivative with a distinct pharmacological profile that differentiates it from other methylxanthines like theophylline.[4] Its primary mechanisms of action are:

-

Phosphodiesterase (PDE) Inhibition: this compound acts as a non-selective PDE inhibitor, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][3]

-

Adenosine Receptor Antagonism: It also functions as an antagonist at adenosine receptors, particularly the A2B subtype.[2]

These actions have been primarily studied in the context of bronchodilation for asthma treatment. However, they hold significant therapeutic potential for the multifaceted pathology of diabetic neuropathy.

Hypothetical Role of this compound in Diabetic Neuropathy

The pathogenesis of diabetic neuropathy is multifactorial, involving hyperglycemia-induced metabolic dysregulation, impaired nerve blood flow, and chronic neuroinflammation. This compound's known mechanisms of action suggest it could intervene at several key points in this pathological cascade.

Potential Therapeutic Effects

Based on its pharmacological profile, the theoretical benefits of this compound in diabetic neuropathy are summarized below.

| Potential Therapeutic Effect | Underlying Mechanism | Rationale in Diabetic Neuropathy |

| Improved Nerve Blood Flow | PDE inhibition leading to vasodilation. | Reduced endoneurial blood flow is a critical factor in nerve ischemia and damage in diabetic neuropathy.[2][5] |

| Neuroprotection | Increased intracellular cAMP and cGMP. | These second messengers are involved in pathways promoting neuronal survival and regeneration.[1] |

| Anti-inflammatory Effects | Modulation of inflammatory cell activity. | Chronic inflammation contributes significantly to nerve damage in diabetic neuropathy.[6][7] |